![molecular formula C15H17BrN2O3 B3107302 (2-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide CAS No. 1609407-13-7](/img/structure/B3107302.png)
(2-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide
Overview
Description
“(2-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609407-13-7 . It has a molecular weight of 353.22 and its IUPAC name is (2-methoxyphenyl)-N-(4-nitrobenzyl)methanamine hydrobromide . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2O3.BrH/c1-20-15-5-3-2-4-13(15)11-16-10-12-6-8-14(9-7-12)17(18)19;/h2-9,16H,10-11H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 353.22 .Scientific Research Applications
Organic Synthesis and Derivative Formation
This compound is an essential intermediate in the synthesis of secondary amines from primary amines, demonstrating its utility in creating complex organic molecules. For instance, N-(4-Methoxybenzyl)-3-phenylpropylamine showcases the application in sulfonation, n-alkylation, and the synthesis of amides and aliphatic amines, highlighting the versatility of (2-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide in organic chemistry (Kurosawa et al., 2003).
Photocatalysis and Photochemical Studies
The photocatalytic properties of derivatives have been explored, with studies on the selective photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes using molecular oxygen on titanium dioxide under visible light irradiation. This showcases the potential of this compound derivatives in environmental applications and green chemistry by facilitating solar-light-driven reactions (Higashimoto et al., 2009).
Photolabile Protecting Groups
The compound's derivatives have been evaluated for their photolabile properties, particularly in the context of protecting groups that can be removed upon exposure to light. This application is crucial in the controlled release of pharmaceuticals and the development of photoresponsive materials. The synthesis of photolabile α-Methyl nitrobenzyl compounds, which exhibit superior photochemical release properties, underscores the importance of nitrobenzyl derivatives in designing light-sensitive molecules (Salerno & Cleaves, 2004).
Antihistaminic and Antibacterial Activities
Further research has expanded into the biological activities of derivatives, such as their antihistaminic action. For example, (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide was synthesized and demonstrated significant bronchorelaxant effects in guinea pig tracheal chains, highlighting its potential in treating respiratory conditions (Genç et al., 2013). Additionally, some Schiff bases derived from (2-Methoxybenzyl)(4-nitrobenzyl)amine have shown antibacterial activities against human pathogenic bacteria, indicating their usefulness in developing new antimicrobial agents (Ibrahim et al., 2011).
Safety and Hazards
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(4-nitrophenyl)methanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3.BrH/c1-20-15-5-3-2-4-13(15)11-16-10-12-6-8-14(9-7-12)17(18)19;/h2-9,16H,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZVROLTSQZBRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=C(C=C2)[N+](=O)[O-].Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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